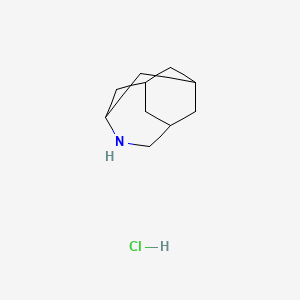

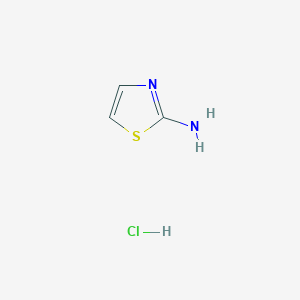

4-氮杂金刚烷盐酸盐

描述

Synthesis Analysis

The synthesis of 4-Azahomoadamantane and its derivatives involves multiple chemical strategies. For instance, a convenient synthesis of ethyl 5-oxohomoadamantane-4-carboxylate, a precursor for polyfunctional homoadamantanes, highlights the versatility of homoadamantane derivatives in synthesizing cage compounds with potential applications in various fields (Klimochkin, Tkachenko, & Rybakov, 2018). Additionally, the synthesis of 4-azahomoadamant-4-ene N-oxides through SeO2-H2O2 oxidation of 4-azahomoadamantane demonstrates the reactivity and functionalization potential of the adamantane ring system (Yu, Ohno*, & Eguchi*, 1991).

Molecular Structure Analysis

The molecular structure of 4-Azahomoadamantane hydrochloride and related compounds reveals a complex interplay of steric and electronic factors. The adamantane framework provides a rigid, three-dimensional scaffold that influences the chemical reactivity and physical properties of the molecule. The synthesis and X-ray structure analysis of a trinuclear copper(II) complex with 8-amino-5-aza-4-methyl-3-octene-2-one showcase the adamantane derivative's ability to coordinate with metals, leading to compounds with interesting magnetic properties (Kwiatkowski et al., 1988).

Chemical Reactions and Properties

4-Azahomoadamantane hydrochloride undergoes various chemical reactions that highlight its reactivity and the potential for further derivatization. The Ritter reaction of 4-hydroxyadamantan-2-one, for example, illustrates the compound's ability to undergo transformation into diastereoisomeric products with unique structural features (Averina et al., 2004). Furthermore, bridgehead substitution reactions of 3-methoxy-4-azahomoadamantane via N-acyliminium ions offer a route to novel [3,4]-fused 4-azahomoadamantane heterocycles, showcasing the chemical versatility of the adamantane core (Sasaki, Eguchi*, Okano, & Nakamura, 1984).

Physical Properties Analysis

The physical properties of 4-Azahomoadamantane hydrochloride, such as solubility, melting point, and crystal structure, are influenced by its molecular structure. The structural studies of organoboron compounds related to adamantane derivatives provide insights into the compound's solid-state characteristics, including crystal packing and intermolecular interactions, which are crucial for understanding its physical behavior (Kliegel, Motzkus, Rettig, & Trotter, 1984).

Chemical Properties Analysis

The chemical properties of 4-Azahomoadamantane hydrochloride, including reactivity towards various reagents, stability under different conditions, and its behavior in chemical transformations, are central to its applications in synthesis and material science. The aerobic oxidative synthesis of benzimidazoles from amines catalyzed by 3-methyl-4-oxa-5-azahomoadamantane and iron(III) chloride exemplifies the catalytic capabilities of adamantane derivatives in facilitating organic transformations (Yu & Lu, 2015).

科学研究应用

1. Synthesis of Unsaturated Adamantane Derivatives

- Summary of Application: Unsaturated adamantane derivatives are used in the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

- Methods of Application: The synthesis of unsaturated adamantane derivatives involves three major groups: dehydroadamantanes; compounds with exocyclic double bonds; and compounds with multiple side-chain bonds . For example, 1,3-dehydroadamantane (1,3-DHA) can be obtained from 1,3-disubstituted haloadamantanes .

- Results or Outcomes: The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .

2. Aerobic Oxidative Synthesis of Benzimidazoles

- Summary of Application: Benzimidazoles, which are five-membered heterocyclic compounds, are important building blocks for construction of pharmaceuticals, natural products, functional materials, and agrochemical compounds . They exhibit significant pharmacological and biological activities .

- Methods of Application: A simple and efficient catalytic system including 3-methyl-4-oxa-5-azahomoadamantane and FeCl3 is used for aerobic oxidative synthesis of benzimidazoles from primary amines and o-phenylenediamine . This process uses O2 as an economic and green oxidant and water as a green solvent .

- Results or Outcomes: This process tolerates a wide range of substrates, and can afford the target products in moderate to excellent yields .

3. Preparation of Functional Adamantane Derivatives

- Summary of Application: The high reactivity of unsaturated adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .

- Methods of Application: The first method involves the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one . The second method adds 1-bromo-2-hydroxynaftalene to ketone to produce 1-(2-adamantylidene)naphthalene-2(1H)-one .

- Results or Outcomes: These methods have been successful in producing the desired compounds in moderate to high yields .

4. Synthesis of Anthracen-9-ylmethanamine Hydrochloride

- Summary of Application: 9-Anthraldehyde oxime is a primary material for the preparation of a large number of cyclic and heterocyclic compounds .

- Methods of Application: In the first step, 9-anthraldehyde oxime was reduced with LiAlH4 in dry THF under Argon atmosphere to get the anthracen-9-ylmethanamine hydrochloride .

- Results or Outcomes: Upon irradiation at 365 nm of the hydrochloride in methanol solution for 20 h, a new compound was obtained .

5. Quantum-Chemical Calculations

- Summary of Application: Quantum-chemical calculations are used to investigate the electronic structure of adamantane derivatives and to elucidate the mechanisms for their chemical and catalytic transformations .

- Methods of Application: The potential of quantum-chemical calculations is appraised for investigating the electronic structure of adamantane derivatives .

- Results or Outcomes: These calculations have helped in understanding the mechanisms for the chemical and catalytic transformations of adamantane derivatives .

6. Preparation of (4H)-Imidazol-4-Ones

- Summary of Application: (4H)-Imidazol-4-ones are an important scaffold for a variety of applications, including natural products, medicine, agriculture, and other applications .

- Methods of Application: There are many strategies to prepare (4H)-Imidazol-4-ones from different functional groups . This review discusses the progress made on the synthesis of imidazol-4-ones .

- Results or Outcomes: These methodologies can be used to produce three C5-substitution patterns .

属性

IUPAC Name |

4-azatricyclo[4.3.1.13,8]undecane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N.ClH/c1-7-2-9-3-8(1)5-10(4-7)11-6-9;/h7-11H,1-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAUZOWODHWUJKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)NC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20947120 | |

| Record name | 4-Azatricyclo[4.3.1.1~3,8~]undecane--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20947120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Azahomoadamantane hydrochloride | |

CAS RN |

24280-74-8 | |

| Record name | 4-Azatricyclo(4.3.1.1(sup 3,8))undecane, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024280748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Azatricyclo[4.3.1.1~3,8~]undecane--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20947120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(Aminocarbonyl)amino]benzoic acid](/img/structure/B1265840.png)